3-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid
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Overview
Description
“3-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The compound is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole was first synthesized by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Molecular Structure Analysis
The molecular formula of “this compound” is C10H8N2O3 . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The reaction conditions were mild enough for the inclusion of a variety of functional groups including, arylhalides as well as aromatic and saturated heterocycles .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 204.19 . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the retrieved documents.Scientific Research Applications
Oxidative Transformation of Organic Contaminants
- Research has explored the use of nanoparticulate zero-valent iron (nZVI) in the oxidation of organic compounds in water, with benzoic acid as a probe reaction. nZVI demonstrated the capacity to induce oxidative transformation of benzoic acid, hinting at potential applications for environmental remediation and water treatment (Joo, Feitz, Sedlak, & Waite, 2005).
Antibacterial Activity
- A study on the synthesis and antibacterial activity of novel 3-hydroxy benzoic acid derivatives highlighted their potential as antimicrobial agents, with wide-ranging applications in pharmaceuticals, food, and beverages (Satpute, Gangan, & Shastri, 2018).
Catalysis in Organic Reactions
- SiO2-supported RuCl3 combined with 3-(dichloroiodo)benzoic acid has been developed as a catalytic system for oxidizing alcohols and sulfides in water, showing high efficiency and chemoselectivity. This catalytic system is notable for its green chemistry applications and recyclability (Zeng, Chen, Yoshimura, Middleton, & Zhdankin, 2011).
Fluorescence Probes for Reactive Oxygen Species
- Novel fluorescence probes based on 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid and related compounds were developed to detect reactive oxygen species in biological and chemical applications. This research is significant for studying oxidative stress and related biological processes (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).
Corrosion Inhibition
- Benzimidazole derivatives with 1,3,4-oxadiazole modifications, such as certain benzoic acid derivatives, have been assessed for their corrosion inhibition properties on mild steel in acidic environments. This application is particularly relevant in industrial settings where corrosion resistance is crucial (Ammal, Prajila, & Joseph, 2018).
Synthesis of Tetrasubstituted Imidazoles
- Research into the synthesis of 1,2,4,5-tetrasubstituted imidazoles, using ionic liquid 1,3-disulfonic acid imidazolium hydrogen sulfate as a catalyst, opens avenues for pharmaceutical and chemical synthesis, showcasing the versatility of imidazole-based compounds (Zolfigol, Khazaei, Moosavi-Zare, Zare, Asgari, Khakyzadeh, & Hasaninejad, 2013).
Coordination Polymers for Diverse Applications
- The development of zinc and cadmium coordination polymers using 3,5-bis(imidazol-1-ylmethyl)benzoic acid highlights potential applications in materials science and catalysis (Ji, Li, Ma, Zang, Hou, & Mak, 2012).
Sensing Properties in Chemosensors
- Imidazole-based benzoic acid derivatives have been studied as luminescent sensors for the detection of ions like cyanide and mercury, demonstrating their potential in environmental monitoring and safety applications (Emandi, Flanagan, & Senge, 2018).
Future Directions
Properties
IUPAC Name |
3-(2-oxo-1H-imidazol-3-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c13-9(14)7-2-1-3-8(6-7)12-5-4-11-10(12)15/h1-6H,(H,11,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDLZVLUNNAWAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CNC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939999-26-5 |
Source
|
Record name | 3-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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